GLPG0187

Catalog No.
S548436
CAS No.
1320346-97-1
M.F
C29H37N7O5S
M. Wt
595.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GLPG0187

CAS Number

1320346-97-1

Product Name

GLPG0187

IUPAC Name

(2S)-3-[[2,5-dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid

Molecular Formula

C29H37N7O5S

Molecular Weight

595.7 g/mol

InChI

InChI=1S/C29H37N7O5S/c1-18-26(31-17-25(29(37)38)35-42(39,40)23-9-7-22(41-3)8-10-23)32-19(2)33-28(18)36-15-12-20(13-16-36)24-11-6-21-5-4-14-30-27(21)34-24/h6-11,20,25,35H,4-5,12-17H2,1-3H3,(H,30,34)(H,37,38)(H,31,32,33)/t25-/m0/s1

InChI Key

CXHCNOMGODVIKB-VWLOTQADSA-N

SMILES

CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NCC(C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC

Solubility

Soluble in DMSO, not in water

Synonyms

GLPG0187; GLPG 0187; GLPG-0187

Canonical SMILES

CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NCC(C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC

Isomeric SMILES

CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NC[C@@H](C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC

Description

The exact mass of the compound Glpg-0187 is 595.2577 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting Bone Resorption and Angiogenesis

Research has shown that GLPG-0187 effectively inhibits osteoclastic bone resorption and angiogenesis both in cell cultures and in animal models . This suggests its potential application in treating conditions associated with excessive bone resorption, such as osteoporosis, and diseases where abnormal blood vessel growth is a concern, like cancer.

Suppressing Epithelial-Mesenchymal Transition (EMT)

Studies have demonstrated that GLPG-0187 can suppress epithelial-mesenchymal transition (EMT) in cancer cells . EMT is a critical process that allows epithelial cells to transform into mesenchymal cells, which are more motile and invasive. This ability to suppress EMT suggests that GLPG-0187 could be a promising therapeutic candidate for cancers that rely on EMT for metastasis.

Inducing Detachment and Necrosis in Glioma Cells

Research indicates that GLPG-0187 can induce detachment and necrosis (cell death) in specific types of glioma cells, a form of brain cancer . This suggests its potential application in developing new therapies for gliomas.

GLPG0187 is a non-peptide antagonist of integrin receptors, specifically targeting the integrin alpha v beta 3 and alpha v beta 5. This compound has demonstrated significant inhibitory effects on various biological processes, including osteoclastogenesis, angiogenesis, and migrasome biogenesis. The chemical structure of GLPG0187 is characterized by its ability to bind to integrin receptors with high affinity, as indicated by its inhibitory concentration values (IC50) ranging from 1.2 to 3.7 nM .

Glpg-0187 acts as a selective antagonist of αv integrins, primarily αvβ3 and αvβ1 [, ]. These integrins are involved in tumor progression by promoting angiogenesis (blood vessel formation) and bone resorption (breakdown of bone tissue), which cancer cells exploit for growth and metastasis []. By blocking integrin function, Glpg-0187 disrupts these processes, potentially hindering tumor growth and spread [, ].

Studies have shown that Glpg-0187 inhibits osteoclastogenesis (formation of bone-resorbing cells), angiogenesis, and epithelial-mesenchymal transition (a process by which cancer cells become more invasive) in laboratory models [].

  • Low molecular weight: This can lead to increased absorption and potential for unintended side effects [].
  • Aromatic rings: These can contribute to potential genotoxicity (DNA damage) which requires further investigation [].

GLPG0187 functions primarily through its interaction with integrin receptors, thereby inhibiting downstream signaling pathways that are crucial for cell adhesion and migration. The compound's mechanism involves blocking the binding of ligands such as fibronectin and vitronectin to integrins, which is essential for various cellular functions including angiogenesis and bone resorption .

In vitro studies have shown that GLPG0187 can significantly reduce the formation of osteoclasts—cells responsible for bone resorption—by inhibiting the signaling pathways activated by integrins . This inhibition leads to decreased bone loss in vivo, making GLPG0187 a potential therapeutic candidate for conditions involving excessive bone resorption.

GLPG0187 has been extensively studied for its biological activity in various preclinical models. It has shown promise in inhibiting angiogenesis both in vitro and in vivo, which is critical for tumor growth and metastasis. In mouse models of cancer, GLPG0187 effectively inhibited the formation and progression of bone and visceral metastases associated with prostate and breast cancers .

The synthesis of GLPG0187 involves several steps typical of organic synthesis techniques used for creating non-peptide antagonists. While specific synthetic routes are proprietary and not fully disclosed in the literature, it generally includes:

  • Formation of key intermediates: The synthesis begins with the preparation of specific building blocks that contain functional groups necessary for binding to integrin receptors.
  • Coupling reactions: These intermediates undergo coupling reactions to form the final structure of GLPG0187.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity necessary for biological testing.

The exact details of these methods are often protected by intellectual property laws and may vary among manufacturers .

GLPG0187 has potential applications in several therapeutic areas:

  • Oncology: Due to its ability to inhibit tumor growth and metastasis by targeting integrin-mediated processes.
  • Bone Disorders: It may be used in treating conditions characterized by excessive bone resorption, such as osteoporosis or metastatic bone disease.
  • Angiogenesis-related Diseases: As an anti-angiogenic agent, it could be beneficial in diseases where abnormal blood vessel formation is a concern.

Research continues into the broader applications of GLPG0187 within these fields .

Interaction studies have focused on understanding how GLPG0187 affects integrin-mediated signaling pathways. In particular:

  • Integrin Inhibition: Studies demonstrate that GLPG0187 effectively inhibits the interaction between integrins and their extracellular matrix ligands, leading to reduced cell migration and adhesion.
  • Combination Therapies: Research suggests potential benefits when combined with other therapeutic agents that target different pathways involved in cancer progression or bone metabolism .

These interactions highlight the importance of further studies to optimize treatment regimens involving GLPG0187.

GLPG0187 shares similarities with other integrin antagonists but exhibits unique properties that may enhance its therapeutic profile:

Compound NameMechanismIC50 (nM)Unique Features
CilengitideIntegrin αvβ3 antagonist~10Peptide-based; less potent
SAR407899Dual ROCK1/ROCK2 inhibitorVariableTargets Rho-associated kinases
EMD1214063Integrin αvβ3 antagonist~5Focused on glioma therapy

GLPG0187's potency as a non-peptide antagonist offers advantages over peptide-based compounds like cilengitide, particularly in terms of stability and administration routes . Its broader spectrum of activity against multiple integrins also differentiates it from other similar compounds.

Purity

>98%

XLogP3

4.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

595.25768848 g/mol

Monoisotopic Mass

595.25768848 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

43A5P87Z4T

Wikipedia

Glpg-0187

Dates

Modify: 2023-08-15
1: van der Horst G, van den Hoogen C, Buijs JT, Cheung H, Bloys H, Pelger RC, Lorenzon G, Heckmann B, Feyen J, Pujuguet P, Blanque R, Clément-Lacroix P, van der Pluijm G. Targeting of α(v)-integrins in stem/progenitor cells and supportive microenvironment impairs bone metastasis in human prostate cancer. Neoplasia. 2011 Jun;13(6):516-25. PubMed PMID: 21677875; PubMed Central PMCID: PMC3114245.

Explore Compound Types